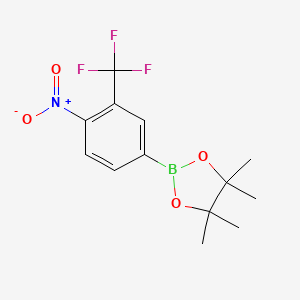

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester

Description

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester (CAS: 1402615-44-4) is a boronic ester derivative characterized by a phenyl ring substituted with a nitro group (-NO₂) at the para position and a trifluoromethyl (-CF₃) group at the meta position. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and solubility in organic solvents . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl frameworks . Its electron-withdrawing substituents (-NO₂ and -CF₃) modulate electronic and steric properties, influencing reactivity in catalytic transformations .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-nitro-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)8-5-6-10(18(19)20)9(7-8)13(15,16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWAKGQBFGQJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester typically involves the reaction of 4-nitro-3-trifluoromethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using continuous flow reactors to ensure consistent reaction conditions and higher yields. The process also includes purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways.

Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action for 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Reactivity in Suzuki Couplings: DFT studies indicate that A’s -NO₂ group lowers the LUMO energy of the aryl halide, facilitating oxidative addition to Pd(0) .

- Hydrolytic Stability : A’s pinacol ester resists hydrolysis at physiological pH (7.4), making it suitable for prodrug strategies .

- Steric Effects : The -CF₃ group in A introduces a torsional barrier (~5 kcal/mol) in transition states, slightly reducing coupling efficiency compared to -F analogues .

Biological Activity

4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its ability to form coordinate covalent interactions with nucleophilic structures in biological systems, making it a valuable tool in drug development and biochemical research.

The biological activity of this compound is largely attributed to its participation in transmetalation processes, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are critical for forming new carbon-carbon (C–C) and carbon-heteroatom (C–X) bonds, which are essential in the synthesis of complex organic molecules.

Key Mechanisms:

- Target Interaction : The boronic acid functionality can interact with biological targets through hydrogen bonding and covalent interactions, particularly with amino acid residues such as serine and arginine.

- Biochemical Pathways : The compound influences pathways involved in cell signaling and proliferation, making it a candidate for therapeutic applications against various cancers.

Biological Activity Studies

Recent studies have explored the efficacy of 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester against several cancer cell lines. The compound has demonstrated promising results in inhibiting the growth of prostate cancer cells (PC-3) and liver cancer cells (HepG2).

In Vitro Studies:

-

Cell Lines Tested :

- PC-3 : Human prostate cancer cell line.

- HepG2 : Human liver cancer cell line.

-

Methodology :

- The anti-proliferative activity was assessed using the CellTiter 96 assay after incubation periods of 24 to 72 hours.

- Results Summary :

| Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|

| PC-3 | 15.2 | 72 hours |

| HepG2 | 12.8 | 24 hours |

These results indicate that the compound exhibits significant anti-cancer properties, particularly against liver cancer cells.

Case Studies

A notable case study involved the synthesis of a series of boronic acid derivatives, including 4-Nitro-3-trifluoromethylphenylboronic acid, pinacol ester, which were evaluated for their antiandrogenic properties. The study highlighted how substituting the nitro group with a boronic acid could enhance binding capabilities at androgen receptors, potentially leading to new therapeutic strategies for hormone-dependent cancers.

Findings:

- The boronic acid derivatives showed improved binding affinity compared to their nitro analogs.

- Covalent bonding between the boron atom and receptor sites was observed to stabilize interactions, suggesting enhanced efficacy.

Pharmacokinetics and Stability

The compound is characterized by its relative stability and low toxicity profile, making it suitable for further development as a pharmaceutical agent. Its pharmacokinetic properties suggest that it can be effectively absorbed and utilized within biological systems without significant degradation.

Q & A

Q. How is it integrated into multifunctional electrochemical platforms?

- Methodological Answer :

- Electrodeposition : Sequential grafting of aryl diazonium salts onto Au electrodes creates boronic acid/nitro-phenyl mixed layers.

- Post-assembly activation : Pinacol ester deprotection with HClO₄ and nitro-to-amine reduction enables dual binding (e.g., Pt nanoparticles and yeast cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.